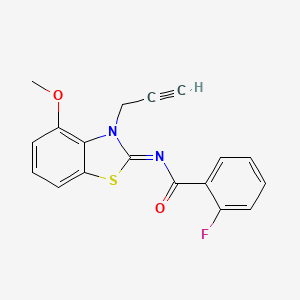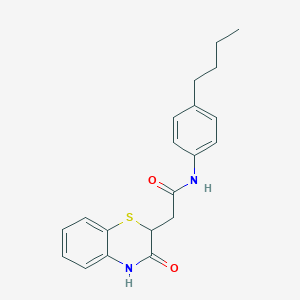![molecular formula C20H15BrN2S B2779056 (2Z)-3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 313686-25-8](/img/structure/B2779056.png)
(2Z)-3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C20H15BrN2S and its molecular weight is 395.32. The purity is usually 95%.
BenchChem offers high-quality (2Z)-3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optical and Supramolecular Characterization
Optical and X-ray diffraction characterizations of crystals of similar compounds have shown diverse emissions and photoluminescence properties due to variations in crystal morphology and size. Such characteristics are crucial for applications in photonic devices and materials science. One study detailed two different emissions from crystals with nearly identical unit-cell dimensions but different crystal habits and colors, attributing the differences in solid-state photoluminescence to these variations (Percino et al., 2017).
Conformational and Molecular Structures
Research on α,β-unsaturated acrylonitrile derivatives, including similar compounds, has revealed insights into their photophysical properties and frontier orbitals. These findings are significant for understanding the effects of solvent polarity, molecular structure, and interactions on self-assembly behaviors, which are essential for designing advanced materials and molecular electronics (Percino et al., 2016).
Synthesis and Fungicidal Activity
The synthesis of thiazole derivatives from related compounds has shown potential fungicidal activity. Such studies contribute to the development of new agricultural chemicals and fungicides, demonstrating the compound's relevance in creating biologically active substances (Bashandy et al., 2008).
Electrochemical Characteristics
Investigations into Ir(III) complexes with metalated derivatives have examined the impact of donor-acceptor properties on optical and electrochemical characteristics. These studies are crucial for applications in light-emitting devices and sensors, highlighting how the manipulation of ligand properties can influence the performance of metal-organic frameworks (Katlenok et al., 2017).
Molecular Dynamics Simulation Studies
Thiazole and thiadiazole derivatives, including structurally similar compounds, have been studied for their corrosion inhibition performances on iron, utilizing quantum chemical and molecular dynamics simulations. Such research is vital for the development of new corrosion inhibitors in industrial applications (Kaya et al., 2016).
Propriétés
IUPAC Name |
(Z)-3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2S/c1-13-3-8-18(14(2)9-13)19-12-24-20(23-19)16(11-22)10-15-4-6-17(21)7-5-15/h3-10,12H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWSIBRGIDFWDX-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Br)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)Br)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

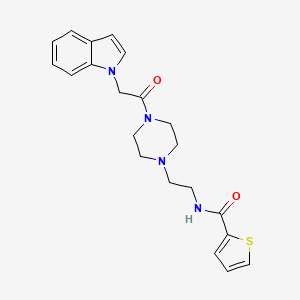
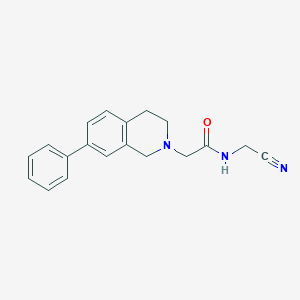



![3-methoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2778981.png)
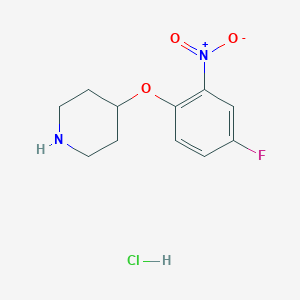
![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2778986.png)
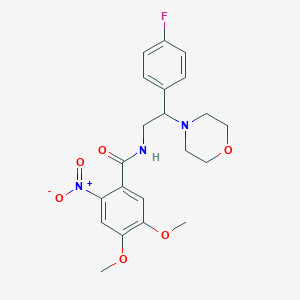
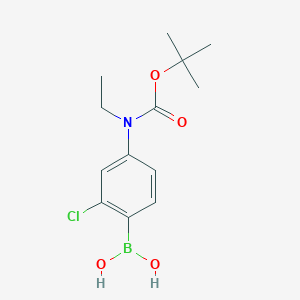
![1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2778991.png)
